molecular formula C11H11ClN2 B8727295 4-chloro-N,N-dimethylquinolin-6-amine

4-chloro-N,N-dimethylquinolin-6-amine

Cat. No.: B8727295
M. Wt: 206.67 g/mol
InChI Key: WWSKGXHXNSJFDH-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylquinolin-6-amine is a quinoline derivative characterized by a chlorine substituent at the C4 position and a dimethylamino group at C5. This compound belongs to a broader class of substituted quinolines, which are frequently explored for their diverse applications in medicinal chemistry, materials science, and organic synthesis. Its structural features, including the electron-withdrawing chlorine atom and electron-donating dimethylamino group, influence its electronic properties and reactivity, making it a subject of interest in comparative studies with analogous compounds .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-N,N-dimethylquinolin-6-amine

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3

InChI Key

WWSKGXHXNSJFDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 4-chloroquinoline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Quinoline Amines with Halogen and Amine Groups

Several quinoline derivatives share structural similarities with 4-chloro-N,N-dimethylquinolin-6-amine, differing primarily in substituent positions or functional groups. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
This compound Cl (C4), N,N-dimethylamino (C6) Base structure for reactivity studies
DMQI (2-(1H-Imidazol-1-yl)-N,N-dimethylquinolin-6-amine) Imidazole (C2), N,N-dimethylamino (C6) Long RTP lifetime (262 ms)
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine Cl-F-phenyl (C4), methoxy (C7) Antibacterial activity
6-Chloro-N,N-diethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-amine Cl (C6), diethylamino (C4), sulfonyl (C3) Structural complexity for SAR studies
  • Electronic Effects: The chlorine atom at C4 in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, DMQI’s imidazole group at C2 introduces π-conjugation, altering its photophysical behavior .
  • Biological Activity: Substitution at C4 with aryl groups (e.g., 3-chloro-4-fluorophenyl in ) enhances antibacterial potency, whereas dimethylamino groups at C6 may reduce cytotoxicity compared to bulkier substituents .

Photophysical Properties in Room-Temperature Phosphorescence (RTP)

The incorporation of electron-donating groups significantly impacts RTP properties:

  • DMQI exhibits a remarkably long RTP lifetime (262 ms) due to its rigid imidazole moiety, which stabilizes triplet excitons. This contrasts with simpler dimethylamino-substituted quinolines, which show shorter lifetimes (e.g., 122–143 ms for related compounds) .

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